molecular formula C17H19N3O B1371183 3-(4-Methylphenyl)-1-(1,2,3,4-tetrahydroisoquinolin-5-yl)urea CAS No. 1157571-15-7

3-(4-Methylphenyl)-1-(1,2,3,4-tetrahydroisoquinolin-5-yl)urea

Cat. No. B1371183
CAS RN: 1157571-15-7
M. Wt: 281.35 g/mol
InChI Key: DRRWKLLCWPYUPT-UHFFFAOYSA-N
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Description

3-(4-Methylphenyl)-1-(1,2,3,4-tetrahydroisoquinolin-5-yl)urea, also known as 4-methyl-1-isoquinolin-5-ylurea (MIU), is a synthetic compound belonging to the class of heterocyclic compounds. It has a wide range of applications in various fields of scientific research, including biochemistry, pharmacology, and medicinal chemistry. This compound is used for its unique properties, including its ability to form complexes with metal ions and its ability to react with thiols, which makes it a useful reagent in the synthesis of bioactive compounds.

Scientific Research Applications

Synthesis and Chemical Properties

  • The reaction of methyl (5)-l,2,3,4-tetrahydroisoquinoline-3-carboxylate with isocyanates, including 4-methylphenyl, has been used to prepare N-substituted methyl (3S)-2-aminocarbonyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylates. These compounds can be further cyclized to yield corresponding hydantoins and thiohydantoins, important in the study of chemical properties and reactions (Macháček et al., 2006).

Medical Research

  • Tetrahydroisoquinoline derivatives, including those with urea functions, have been identified as selective antagonists for the Transient Receptor Potential Melastatin 8 (TRPM8) channel receptor. This makes them potential agents in the treatment of prostate cancer, as they can inhibit the growth of LNCaP prostate cancer cells (De Petrocellis et al., 2016).

Supramolecular Chemistry

  • Quinoline urea derivatives have been synthesized and studied for their ability to form gels in the formation of Ag-complexes. These include compounds like 1-(isoquinolin-5-yl)-3-phenylurea, demonstrating the utility of such compounds in supramolecular chemistry and materials science (Braga et al., 2013).

Anticancer Activity

  • Novel derivatives of tetrahydroisoquinoline, including those with urea functionalities, have been synthesized and shown to possess significant anticancer activities against various cancer cell lines, such as human prostate and epidermoid carcinoma cancer lines (Liu et al., 2009).

Receptor Antagonism

  • Isoquinoline and quinazoline urea derivatives have been found to bind to human adenosine A(3) receptors, suggesting their potential as receptor antagonists in pharmacological applications (van Muijlwijk-Koezen et al., 2000).

properties

IUPAC Name

1-(4-methylphenyl)-3-(1,2,3,4-tetrahydroisoquinolin-5-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O/c1-12-5-7-14(8-6-12)19-17(21)20-16-4-2-3-13-11-18-10-9-15(13)16/h2-8,18H,9-11H2,1H3,(H2,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRRWKLLCWPYUPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=CC=CC3=C2CCNC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methylphenyl)-1-(1,2,3,4-tetrahydroisoquinolin-5-yl)urea

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